molecular formula C12H9NO2 B1362959 4-phenylpyridine-2-carboxylic Acid CAS No. 52565-56-7

4-phenylpyridine-2-carboxylic Acid

Cat. No. B1362959
CAS RN: 52565-56-7
M. Wt: 199.2 g/mol
InChI Key: VSKRUAKMKGOMBG-UHFFFAOYSA-N
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Description

4-Phenylpyridine-2-carboxylic Acid is an organic compound with the molecular formula C12H9NO2 . It has a molecular weight of 199.20 g/mol . The IUPAC name for this compound is 4-phenylpyridine-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 4-phenylpyridine-2-carboxylic Acid consists of a pyridine ring attached to a phenyl group and a carboxylic acid group . The InChI representation of the molecule is InChI=1S/C12H9NO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) .


Physical And Chemical Properties Analysis

4-Phenylpyridine-2-carboxylic Acid has a molecular weight of 199.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 50.2 Ų .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Phenylpyridine-2-carboxylic acid and its derivatives have been explored in various chemical syntheses and reactions. For instance, the synthesis of α-phenylisocinchomeronic acid and 4-azafluorenone 3-carboxylic acid involved the use of 3,6-dimethyl-6-phenylpyridine, a compound obtained from phenylation of 2,5-lutidine, which is closely related to 4-phenylpyridine-2-carboxylic acid (Prostakov et al., 1986).

Moreover, autocatalysis for C-H bond activation by ruthenium(II) complexes was observed in catalytic arylation of functional arenes, using derivatives of 2-phenylpyridine (Ferrer Flegeau et al., 2011).

Material Science Applications

In the field of material science, studies have been conducted on the intermolecular proton transfer and its influence on liquid crystal properties and electrically-driven transport of chiral ions in mixtures containing chiral liquid crystalline 4-phenylpyridine derivative and organic acids (Duda et al., 2021). These studies highlight the potential application of 4-phenylpyridine derivatives in developing advanced materials with specific electronic and optical properties.

Crystallography and Solid-State Chemistry

Research has also been conducted on the formation of multi-component crystals of 4-phenylpyridine with various acids. This research provides insights into hydrogen bonding patterns and the influence of chemical and structural factors on hydrogen location between acid and pyridine groups, which is crucial for understanding crystal formation and stability (Seaton et al., 2013).

Photophysical Properties

The synthesis and study of cyclometalated complexes of iridium(III) with functionalized 2,2'-bipyridines, including derivatives of 2-phenylpyridine, have provided significant insights into their photophysical properties and redox behavior. These studies are fundamental in developing materials for optoelectronic applications (Neve et al., 1999).

Synthesis and Characterization of Copper(II) Carboxylate Complexes

The synthesis and characterization of copper(II) carboxylate complexes incorporating bipyridine and phenanthroline ligands, including those related to 4-phenylpyridine-2-carboxylic acid, have contributed to the understanding of metal-organic frameworks and coordination chemistry. This research is vital for designing novel materials with specific magnetic, catalytic, and structural properties (Zheng et al., 2011).

Future Directions

Future research could focus on the synthesis and functionalization of 4-phenylpyridine-2-carboxylic Acid and related compounds, given their importance in various fields . For instance, a study highlighted the need for a robust method allowing the selective introduction of multiple functional groups into the pyridine scaffold .

properties

IUPAC Name

4-phenylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKRUAKMKGOMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376504
Record name 4-phenylpyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenylpyridine-2-carboxylic Acid

CAS RN

52565-56-7
Record name 4-phenylpyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NS Prostakov, CJ Matthew, EN Sedykh - Chemistry of Heterocyclic …, 1967 - Springer
… TO synthesize an analog of pieolinic acid, 5-methyl4-phenylpyridine-2-carboxylic acid (II), we … The decarboxylation of 5-methyl-4phenylpyridine-2-carboxylic acid (IT) gave 3-methyl4-…
Number of citations: 3 link.springer.com
RH Prager, C Tsopelas, T Heisler - Australian Journal of …, 1991 - CSIRO Publishing
The marine alkaloid amphimedine has been synthesized by a short sequence of reactions commencing from the known indenopyridinedione (2). Reaction with 4-pyridyllithium, …
Number of citations: 30 www.publish.csiro.au
NS Prostakov, SS Moiz, AT Soldatenkov… - Chemistry of …, 1971 - Springer
… -2-(8-styryl)pyridine (XI) [4], which is formed by the condensation of 2,5-dimethyl4-phenylpyridine (X) with benzaldehyde, is oxidized to 5-methyl-4-phenylpyridine-2-carboxylic acid (XII). …
Number of citations: 8 link.springer.com
CLY Khoo - 1988 - search.proquest.com
The present work has examined particular areas of natural product chemistry. The structural and biosynthetic aspects of two antibiotics, tetracenomycin X (36) and streptonigrin (80) …
Number of citations: 2 search.proquest.com
NS Prostakov, CJ Matthew, EN Sedykh - Chemistry of Heterocyclic …, 1967 - Springer
Number of citations: 2

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